

Chemoenzymatic Synthesis of Enantiomerically Pure Sofosbuvir: Application Notes and Protocols

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Compound of Interest

Compound Name: *Enantiomer of Sofosbuvir*

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Abstract

This document provides a detailed overview and experimental protocols for the chemoenzymatic synthesis of sofosbuvir, a direct-acting antiviral agent for the treatment of Hepatitis C. The synthesis of sofosbuvir presents significant stereochemical challenges, which can be effectively addressed through the strategic integration of enzymatic reactions. This application note focuses on two key enzymatic steps: a lipase-catalyzed regioselective deacetylation for the synthesis of a key nucleoside intermediate and a phosphotriesterase-catalyzed kinetic resolution of a phosphoramidate precursor to isolate the desired (Sp)-diastereomer. The protocols described herein offer a more efficient and stereoselective route to enantiomerically pure sofosbuvir compared to purely chemical methods.

Introduction

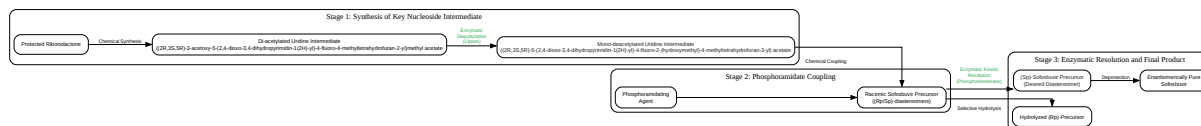
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Its complex structure, featuring multiple chiral centers, necessitates a highly stereocontrolled synthetic approach to obtain the biologically active single enantiomer.[2] Traditional chemical synthesis routes often involve lengthy protection/deprotection steps and challenging diastereomeric separations. Chemoenzymatic synthesis offers a powerful alternative by leveraging the high selectivity of enzymes to achieve specific transformations

under mild reaction conditions. This approach can lead to higher yields, improved purity, and a more sustainable manufacturing process.

This application note details a chemoenzymatic route to sofosbuvir, highlighting two critical enzymatic transformations that address key stereochemical challenges in the synthesis.

Overall Chemoenzymatic Synthesis Workflow

The chemoenzymatic synthesis of sofosbuvir can be logically divided into three main stages: the synthesis of the key nucleoside intermediate, the stereoselective formation of the phosphoramidate bond, and the enzymatic resolution to obtain the final enantiomerically pure drug.



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Figure 1: Overall workflow for the chemoenzymatic synthesis of sofosbuvir.

Experimental Protocols and Data

Lipase-Catalyzed Regioselective Deacetylation of Di-acetylated Uridine Intermediate

This enzymatic step selectively removes the acetyl group at the 5'-position of the furanose ring, a crucial step in preparing the nucleoside intermediate for subsequent phosphoramidation.

Enzyme: *Candida antarctica* Lipase B (CALB), resin supported.[3]

Substrate: ((2R,3S,5R)-3-acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl acetate.[3]

Reaction Scheme:

Protocol:

- A solution of the di-acetylated uridine intermediate (1.0 eq) is prepared in a mixture of ethanol and water.[3]
- The reaction mixture is heated to approximately 60°C.[3]
- Resin-supported *Candida antarctica* lipase B (CALB) is added to the reaction mixture.[3]
- The reaction is stirred at 60°C for about 48 hours, with progress monitored by a suitable chromatographic technique (e.g., HPLC).[3]
- Upon completion, the reaction mixture is cooled to room temperature, and the enzyme is removed by filtration.[3]
- The solvent is removed under reduced pressure, and the resulting mono-deacetylated product is purified.

Quantitative Data:

Parameter	Value	Reference
Enzyme	Candida antarctica Lipase B (CALB)	[3]
Solvent	Ethanol/Water	[3]
Temperature	60°C	[3]
Reaction Time	~48 hours	[3]
Conversion	High (specific yield not detailed in the source)	[3]
Selectivity	Regioselective for the 5'-acetate	[3]

Phosphotriesterase-Catalyzed Kinetic Resolution of Sofosbuvir Phosphoramidate Precursor

This key step separates the desired (Sp)-diastereomer from the undesired (Rp)-diastereomer of the phosphoramidate precursor through selective hydrolysis of the (Rp)-isomer.

Enzyme: Immobilized mutated *Pseudomonas diminuta* phosphotriesterase (W131M-PTE).[4]

Substrate: Racemic mixture of (Rp/Sp)-sofosbuvir precursor.[4]

Reaction Scheme:

Protocol:

- Hydrated polyacrylamide beads functionalized with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (PAM-EDC) supporting the W131M-PTE enzyme are prepared.[4]
- A racemic mixture of the sofosbuvir precursor is dissolved in a suitable solvent (e.g., methanol).[4]

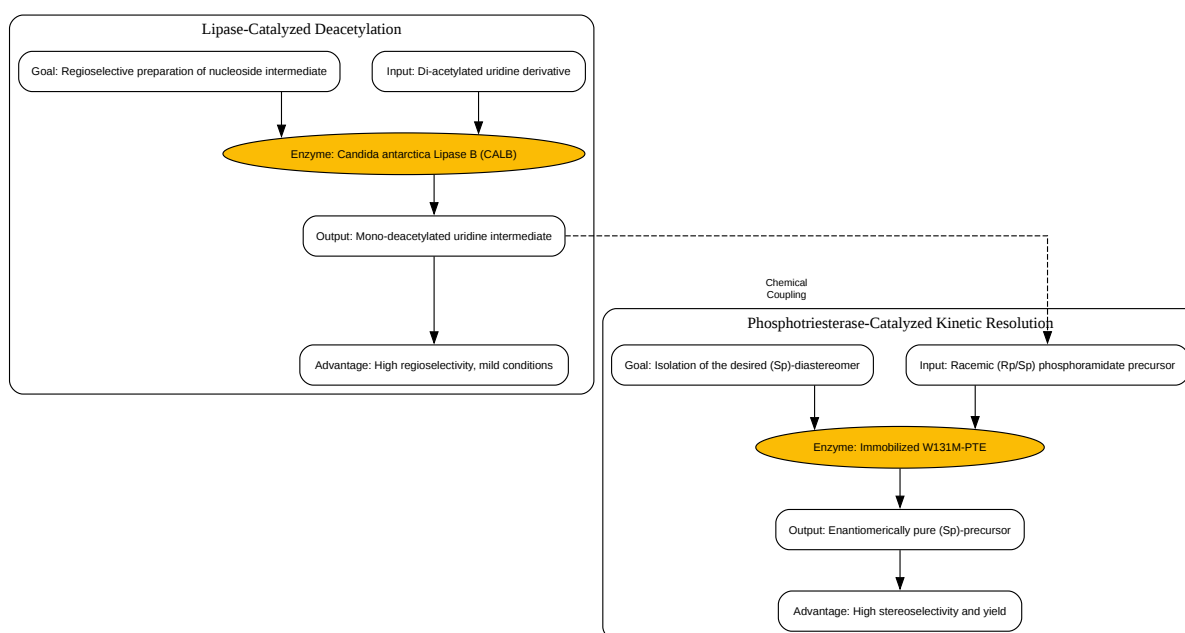
- The immobilized enzyme, the racemic precursor solution, and CoCl_2 are mixed and incubated at 30°C .^[4]
- The reaction progress is monitored by HPLC to follow the disappearance of the (Rp)-diastereomer.^[4]
- Once the (Rp)-diastereomer is completely hydrolyzed, the reaction is stopped, and the immobilized enzyme is removed by filtration.
- The solution containing the desired (Sp)-diastereomer is then carried forward to the final deprotection step.

Quantitative Data:

Parameter	Value	Reference
Enzyme	Immobilized W131M-PTE on PAM-EDC beads	^[4]
Substrate Concentration	Varied (e.g., 5 mM)	^[4]
Co-factor	CoCl_2	^[4]
Solvent	Methanol	^[4]
Temperature	30°C	^[4]
Yield of (Sp)-diastereomer	92%	^[4]
Catalytic Efficiency (kcat/Km) for (Rp)-precursor	$(2.97 \pm 0.13) \times 10^5 \text{ M}^{-1}\text{s}^{-1}$	^[4]
Catalytic Efficiency (kcat/Km) for (Sp)-precursor	$(1.58 \pm 0.10) \times 10^3 \text{ M}^{-1}\text{s}^{-1}$	^[4]
Selectivity ((kcat/Km) _{Rp} / (kcat/Km) _{Sp})	187-fold	^[4]

Logical Relationships in the Enzymatic Steps

The two enzymatic steps are strategically placed to address specific stereochemical challenges in the synthesis of sofosbuvir. The lipase-catalyzed deacetylation is a regioselective transformation that prepares a key intermediate, while the phosphotriesterase-catalyzed kinetic resolution is a stereoselective step that ensures the final product has the correct configuration at the phosphorus center.



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Figure 2: Logical relationship of the key enzymatic steps in sofosbuvir synthesis.

Conclusion

The chemoenzymatic synthesis of sofosbuvir presented in this application note demonstrates the successful integration of enzymatic and chemical methods to produce a complex and stereochemically rich active pharmaceutical ingredient. The use of lipase-catalyzed regioselective deacetylation and phosphotriesterase-catalyzed kinetic resolution provides an efficient and highly selective route to enantiomerically pure sofosbuvir. These enzymatic steps not only simplify the purification process but also contribute to a more sustainable and cost-effective manufacturing process, which is of significant interest to the pharmaceutical industry. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in drug development and manufacturing.

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